![molecular formula C4H2INO3 B2431002 5-Iodo-1,2-oxazole-3-carboxylic acid CAS No. 1935586-77-8](/img/structure/B2431002.png)
5-Iodo-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-Iodo-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular formula C4H2INO3 and a molecular weight of 238.97 . It has an IUPAC name of 5-iodoisoxazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Iodo-1,2-oxazole-3-carboxylic acid consists of a five-membered oxazole ring with an iodine atom at position 5 and a carboxylic acid group at position 3 . The InChI code for this compound is 1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) .Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxazole derivatives, including 5-Iodo-1,2-oxazole-3-carboxylic acid, have garnered attention in medicinal chemistry due to their diverse biological activities. Researchers explore their potential as drug candidates for various conditions. Notably, oxazole derivatives exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
Catalysis and Organic Synthesis
The development of efficient and eco-friendly catalytic systems is crucial in organic synthesis. Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, have been employed for the preparation of thiazole derivatives. These nanocomposites offer high stability, easy surface modification, and simple separation from reaction mixtures using an external magnet. Researchers have reported the use of magnetic nanocatalysts for synthesizing various oxazole derivatives, including 5-Iodo-1,2-oxazole-3-carboxylic acid .
Coordination Chemistry and Metal Complexes
The iodine atom in 5-Iodo-1,2-oxazole-3-carboxylic acid allows for coordination with metal ions. Researchers investigate its complexation behavior with transition metals, lanthanides, or other metal species. These metal complexes may exhibit interesting magnetic, luminescent, or catalytic properties.
Mechanism of Action
Target of Action
The primary targets of 5-Iodo-1,2-oxazole-3-carboxylic acid are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been used in various fields of medicinal chemistry . .
Mode of Action
Oxazoles, in general, are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, but the specific interactions of this compound remain to be elucidated .
properties
IUPAC Name |
5-iodo-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFEBIJHCTRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,2-oxazole-3-carboxylic acid |
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